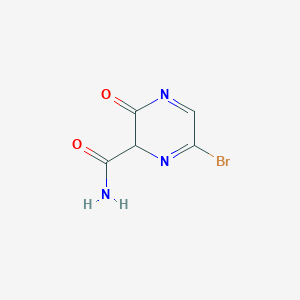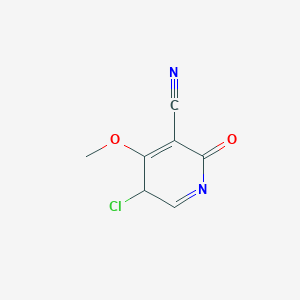![molecular formula C21H26ClFN2O B15134144 N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B15134144.png)
N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a fluorophenyl group, a phenylmethyl group, and a piperidinyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and phenylmethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride include:
- N-(4-chlorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide
- N-(4-bromophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide
- N-(4-methylphenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide
Uniqueness
What sets N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride apart from similar compounds is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C21H26ClFN2O |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C21H25FN2O.ClH/c1-2-21(25)24(19-10-8-18(22)9-11-19)20-12-14-23(15-13-20)16-17-6-4-3-5-7-17;/h3-11,20H,2,12-16H2,1H3;1H |
Clé InChI |
CEYXFWIICBUVDY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15134068.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15134074.png)
![N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide](/img/structure/B15134089.png)
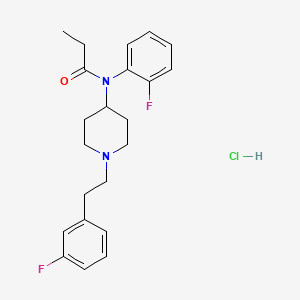
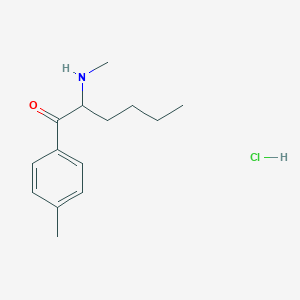
![6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B15134106.png)
![4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol](/img/structure/B15134114.png)

![7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride](/img/structure/B15134121.png)
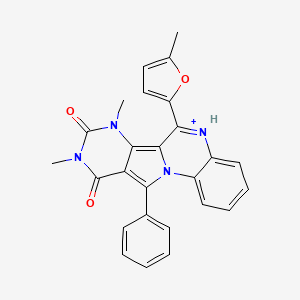
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134142.png)
![(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15R,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B15134151.png)
